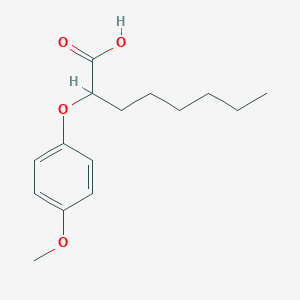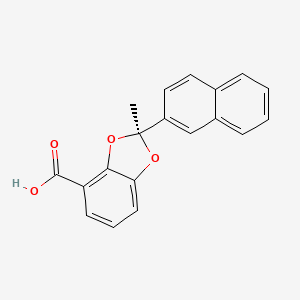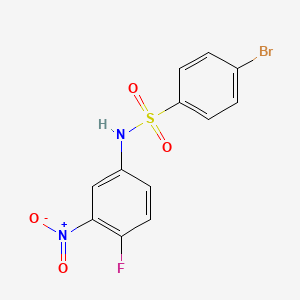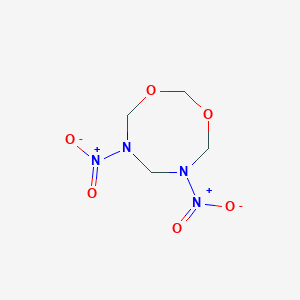
2-(4-Methoxyphenoxy)octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenoxy)octanoic acid: is an organic compound characterized by the presence of a methoxyphenoxy group attached to an octanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenoxy)octanoic acid typically involves the reaction of 4-methoxyphenol with octanoic acid under specific conditions. One common method is the esterification reaction, where 4-methoxyphenol is reacted with octanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient catalytic processes. For example, the use of zinc-modified catalysts has been explored to enhance the yield and selectivity of the reaction . These methods often involve optimized reaction conditions, such as controlled temperature and pressure, to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methoxyphenoxy)octanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry: 2-(4-Methoxyphenoxy)octanoic acid is used as a building block in organic synthesis
Biology: In biological research, this compound has been studied for its potential as a sweetness inhibitor. It has been shown to selectively inhibit the perception of sweetness in certain sweeteners, making it useful in the development of low-calorie food products .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of various commercial products .
Mechanism of Action
The mechanism by which 2-(4-Methoxyphenoxy)octanoic acid exerts its effects, particularly as a sweetness inhibitor, involves competitive inhibition. The compound competes with sweeteners for binding to sweet taste receptors, thereby reducing the perception of sweetness . This competitive inhibition is thought to involve multiple receptor subtypes and transduction mechanisms.
Comparison with Similar Compounds
2-(4-Methoxyphenoxy)propanoic acid: Similar in structure but with a shorter carbon chain.
4-Methoxyphenyl octanoate: An ester derivative with similar functional groups.
Uniqueness: 2-(4-Methoxyphenoxy)octanoic acid is unique due to its specific combination of a methoxyphenoxy group and an octanoic acid chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
175284-41-0 |
|---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)octanoic acid |
InChI |
InChI=1S/C15H22O4/c1-3-4-5-6-7-14(15(16)17)19-13-10-8-12(18-2)9-11-13/h8-11,14H,3-7H2,1-2H3,(H,16,17) |
InChI Key |
LVNDCIBVCZSLRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(=O)O)OC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 4-[(hex-5-en-1-yl)oxy]benzoate](/img/structure/B14254357.png)
![2-[2-(2,4-Difluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B14254361.png)


![4,5-difluoro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene](/img/structure/B14254381.png)

![N-{2-[(Triphenylmethyl)sulfanyl]ethyl}prop-2-enamide](/img/structure/B14254391.png)

![3,4-Di[(2S)-nonan-2-yl]thiophene](/img/structure/B14254399.png)


![(1R,3S,4R)-3-acetyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14254413.png)
![4-[4-(3-Methylphenyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14254416.png)

